molecular formula C19H16N6O3 B12179713 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B12179713
M. Wt: 376.4 g/mol
InChI Key: HKCORTAKNUAAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a methoxyphenyl group, and a phthalazinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C19H16N6O3/c1-28-15-9-5-4-8-14(15)17-22-19(24-23-17)21-16(26)11-25-18(27)13-7-3-2-6-12(13)10-20-25/h2-10H,11H2,1H3,(H2,21,22,23,24,26)

InChI Key

HKCORTAKNUAAPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Formation of the Phthalazinone Moiety: The phthalazinone ring is typically formed through the condensation of phthalic anhydride with hydrazine, followed by cyclization.

    Final Coupling Reaction: The final step involves coupling the triazole intermediate with the phthalazinone intermediate under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its combination of a triazole ring, methoxyphenyl group, and phthalazinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18N6O3C_{20}H_{18}N_{6}O_{3}, with a molecular weight of approximately 374.4 g/mol. The structure features a triazole ring and a phthalazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H18N6O3
Molecular Weight374.4 g/mol
IUPAC NameThis compound
InChI KeyYABYELXNCOWWTR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds with active sites on enzymes, while the phthalazine moiety may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins involved in various cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A notable study evaluated its cytotoxic effects against HepG2 liver cancer cells using the MTT assay. The results indicated that the compound displayed a dose-dependent inhibition of cell proliferation:

Sample IDIC50 (µg/ml)Activity Level
11217.4High
18240.3High
19c234.5High
13327.3Moderate
14b417.5Moderate
Control>500No activity

These findings suggest that structural modifications can enhance the compound's efficacy against cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of this triazole exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , indicating potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antitumor Activity : A study reported that derivatives containing both triazole and phthalazine rings exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of similar triazole derivatives against ESKAPE pathogens, showing variable potency but overall promising results for future drug development.
  • Pharmacological Applications : The compound's unique structural characteristics suggest it may serve as a lead compound for developing new drugs targeting various diseases, including cancer and bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.